An In-depth Technical Guide to (2E)-TCO-PNB Ester: A Bioorthogonal Linker for Advanced Bioconjugation
An In-depth Technical Guide to (2E)-TCO-PNB Ester: A Bioorthogonal Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of (2E)-TCO-PNB ester, a bifunctional linker at the forefront of bioorthogonal chemistry. This molecule is instrumental in the precise construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Chemical Structure and Properties
(2E)-TCO-PNB ester, with the IUPAC name [(1R,4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate, is a molecule designed for two-step sequential or one-pot bioconjugation strategies.[1] Its structure features two key reactive moieties: a strained trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) ester.
The TCO group is the dienophile in the exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine partner.[2][3][4][5] This "click chemistry" reaction is characterized by its high efficiency, bioorthogonality, and the absence of cytotoxic catalysts, making it ideal for applications in living systems.[6] The PNB ester, on the other hand, is an amine-reactive group that forms stable amide bonds with primary amines, such as the lysine residues on the surface of proteins.[1][7]
Chemical Structure of (2E)-TCO-PNB ester:
Caption: Chemical structure of (2E)-TCO-PNB ester.
Quantitative Data
The following table summarizes the key quantitative properties of (2E)-TCO-PNB ester.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₇NO₅ | [1][2][8] |
| Molecular Weight | 291.30 g/mol | [1][2][8] |
| CAS Number | 1438415-89-4 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | DMSO: 100 mg/mL (343.29 mM) | [2] |
| Boiling Point (Predicted) | 433.9 ± 45.0 °C | [9] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [9] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][9] |
Reaction Mechanisms and Signaling Pathways
The utility of (2E)-TCO-PNB ester stems from its two distinct reactive handles, enabling a modular approach to bioconjugation.
Amine Acylation with PNB Ester
The initial step in many applications involves the reaction of the PNB ester with a primary amine on a biomolecule, such as a lysine residue on a protein. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing p-nitrophenol as a byproduct. The reaction is typically carried out in a buffer with a slightly basic pH (around 8.0-8.5) to ensure the amine is deprotonated and thus nucleophilic.
Caption: Amine acylation reaction workflow.
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The second, bioorthogonal step involves the reaction of the TCO group with a tetrazine-functionalized molecule. This is a [4+2] cycloaddition reaction where the electron-deficient tetrazine acts as the diene and the strained trans-cyclooctene serves as the dienophile. The reaction is extremely rapid and proceeds without the need for a catalyst, forming an unstable dihydropyridazine intermediate that quickly eliminates nitrogen gas (N₂) to yield a stable pyridazine product.[2][9]
Caption: TCO-tetrazine iEDDA ligation pathway.
Experimental Protocols
The following are generalized protocols for the use of (2E)-TCO-PNB ester in bioconjugation. Optimization may be required for specific biomolecules and applications.
Protocol for TCO-Functionalization of a Protein
This protocol describes the modification of a protein with a TCO group using (2E)-TCO-PNB ester.
Materials:
-
Protein of interest
-
(2E)-TCO-PNB ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, prepare a stock solution of (2E)-TCO-PNB ester in anhydrous DMSO (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the (2E)-TCO-PNB ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted (2E)-TCO-PNB ester and the p-nitrophenol byproduct by SEC or dialysis.
Protocol for TCO-Tetrazine Ligation
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule in the desired molar ratio (typically a slight excess of the tetrazine reagent is used).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the iEDDA reaction.
-
Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by SEC or dialysis.
Experimental Workflow Visualization
The overall experimental workflow for a two-step bioconjugation using (2E)-TCO-PNB ester is depicted below.
Caption: General experimental workflow.
Synthesis
Conclusion
(2E)-TCO-PNB ester is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its bifunctional nature allows for a modular and efficient approach to the construction of complex bioconjugates. The high reactivity and selectivity of the TCO-tetrazine ligation, coupled with the well-established chemistry of amine-reactive esters, make this compound an invaluable asset for a wide range of applications, from basic research to the development of next-generation therapeutics and diagnostics.
References
- 1. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2E)-TCO-PNB ester | 1580501-97-8 [chemicalbook.com]
- 7. biotium.com [biotium.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. (2E)-TCO-PNB ester CAS#: 1580501-97-8 [m.chemicalbook.com]
